O-Cymene

Description

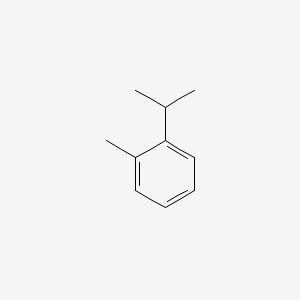

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRCMNKATXZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052165 | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8766 g/cu cm at 20 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5 [mmHg], 1.5 mm Hg at 25 °C | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

527-84-4 | |

| Record name | o-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T13HF3266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

o-cymene fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of o-Cymene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 1-methyl-2-(1-methylethyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2][3][4] It is a colorless liquid characterized by a pleasant, citrus-like odor.[5] As one of the three isomers of cymene, the others being m-cymene and p-cymene, it finds applications as a solvent, a component in fragrances and flavors, and as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and pesticides.[5] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ | [1][3][4][6] |

| Molecular Weight | 134.22 g/mol | [1][3][4][6] |

| Appearance | Colorless liquid | [2] |

| Density | 0.8766 g/cm³ at 20 °C | [1][4] |

| 0.877 g/mL at 25 °C | [7][8] | |

| 0.88 g/cm³ | [2] | |

| Boiling Point | 178 °C | [1][2][7][9] |

| 177 - 179 °C | ||

| 178.1 °C | [4] | |

| Melting Point | -71.5 °C | [1][2][4] |

| -72 to -71 °C | [7][8] | |

| Refractive Index | 1.5006 at 20 °C/D | [1] |

| 1.499 at 20 °C/D | [7][8] | |

| 1.500 | ||

| Vapor Pressure | 1.5 mmHg at 25 °C | [1][10] |

| 3.6 mmHg at 37.7 °C | [7][8] | |

| Flash Point | 50 °C (closed cup) | [7][8][9] |

| 50.6 °C | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 23.3 mg/L at 25 °C (insoluble) | [1][2][10] |

| Organic Solvents | Miscible | [5][7][11][12] |

| Alcohol | Miscible | [7][10] |

| Diethyl Ether | Miscible | [7] |

Experimental Protocols

This section details the standard laboratory methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating block apparatus.[1][9]

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.[1]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) or a heating block.

-

The apparatus is heated slowly and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1]

-

The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is also recorded as the boiling point.[9]

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a volumetric flask.[13]

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The clean, dry pycnometer is accurately weighed (W₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (W₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is thoroughly dried and filled with this compound.

-

The same thermal equilibration procedure is followed, and the pycnometer filled with this compound is weighed (W₃).

-

The density of this compound (ρ_cymene) is calculated using the following formula: ρ_cymene = [(W₃ - W₁) / (W₂ - W₁)] * ρ_water

Determination of Melting Point

As this compound has a very low melting point (-71.5 °C), its determination requires a cryostat or a specialized low-temperature apparatus. The general principle using a capillary method is described below.

Apparatus:

-

Low-temperature melting point apparatus or cryostat

-

Thermometer calibrated for low temperatures

-

Capillary tubes (sealed at one end)

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

-

A small sample of this compound is introduced into a capillary tube and frozen.

-

The capillary tube is placed in the low-temperature melting point apparatus.

-

The temperature of the cooling bath is allowed to rise slowly.

-

The temperature range from which the first droplet of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range. A pure compound will have a sharp melting point range.[14]

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer, typically an Abbé refractometer.[7]

Apparatus:

-

Abbé refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (sodium lamp, D-line at 589 nm)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from a constant temperature bath (e.g., 20 °C) is circulated through the prisms to maintain a constant temperature.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to center the dividing line on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[15]

Determination of Solubility

A qualitative and semi-quantitative determination of this compound's solubility in water and organic solvents can be performed through simple mixing experiments.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure for Water Solubility:

-

A specific volume of this compound (e.g., 1 mL) is added to a known volume of deionized water (e.g., 10 mL) in a test tube.

-

The test tube is stoppered and shaken vigorously for a set period.

-

The mixture is allowed to stand and observe for phase separation. The formation of two distinct layers indicates insolubility. Due to its low solubility, this compound will form a separate layer.[5]

Procedure for Organic Solvent Solubility:

-

The same procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether, acetone).

-

Complete miscibility will be observed as a single, clear phase.

Synthesis and Isomerization of Cymenes

This compound, along with its isomers m-cymene and p-cymene, is typically produced by the Friedel-Crafts alkylation of toluene with propylene.[16] The isomers can then be interconverted through isomerization reactions.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. store.astm.org [store.astm.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. store.astm.org [store.astm.org]

- 6. byjus.com [byjus.com]

- 7. kaycantest.com [kaycantest.com]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Refractive Index ASTM D542 [intertek.com]

- 16. researchgate.net [researchgate.net]

natural sources and extraction of o-cymene

An In-depth Technical Guide to the Natural Sources and Extraction of o-Cymene

Introduction

This compound, also known as 1-isopropyl-2-methylbenzene or 2-isopropyltoluene, is an aromatic organic hydrocarbon with the chemical formula C10H14.[1][2][3] It is a colorless liquid characterized by a pleasant, citrus-like odor.[1] This compound is a member of the cymene family, which includes its isomers m-cymene and p-cymene.[1] While p-cymene is the most common isomer found in nature, this compound is also present as a volatile component in the essential oils of numerous plants.[2][4] Due to its aromatic properties and potential antimicrobial and antioxidant activities, this compound is utilized in the fragrance, flavor, food preservation, and pharmaceutical industries.[1][5] It is soluble in organic solvents but has low solubility in water.[1][6][7] This guide provides a comprehensive overview of the natural sources of this compound and the technical methodologies for its extraction and analysis.

Natural Sources of this compound

This compound is a constituent of the essential oils of various aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time.[8] Key natural sources include species from the Lamiaceae (mint) and Apiaceae (parsley) families.

Notable plant species reported to contain this compound include:

-

Thymus species (Thyme): Several species of thyme are rich sources of cymene isomers. For instance, the essential oil of Thymus zygis L. collected in Morocco was found to be dominated by carvacrol (52.5%), with a significant this compound content of 23.14%.[9] Another study on Thymus vulgaris identified this compound at a concentration of 11.2%.[10]

-

Cuminum cyminum L. (Cumin): Cumin is another prominent source of this compound. The essential oil from cumin seeds in one study showed this compound content as high as 17.31%.[11] A comparative study of cumin from different Mediterranean regions also highlighted the presence of this compound; for example, Moroccan cumin oil contained 10.98% this compound, while Egyptian cumin oil had 7.70%.[12]

-

Syzygium cumini (Pamposia): The essential oil analysis of this plant grown in Egypt revealed the presence of this compound at 1.24%.[13]

-

Echinophora platyloba D.C: The essential oil and methanolic extracts of this plant were found to contain this compound as a major component, at 26.51% and 28.66%, respectively.[8]

Quantitative Data on this compound in Natural Sources

The following table summarizes the percentage of this compound found in the essential oils of various plants as reported in scientific literature.

| Plant Species | Plant Part | Geographic Origin | This compound Content (%) |

| Thymus zygis L.[9] | Aerial Parts | Ifrane, Morocco | 23.14 |

| Thymus zygis[9] | Aerial Parts | Middle Atlas, Morocco | 32.02 |

| Thymus vulgaris[10] | Not specified | Kazakhstan | 11.2 |

| Cuminum cyminum L.[11] | Seeds | Northeastern Iran | 17.31 |

| Cuminum cyminum L.[12] | Seeds | Morocco | 10.98 |

| Cuminum cyminum L.[12] | Seeds | Egypt | 7.70 |

| Syzygium cumini[13] | Not specified | Egypt | 1.24 |

| Echinophora platyloba D.C.[8] | Not specified | Not specified | 26.51 |

Biosynthesis of Cymene Isomers

In plants, particularly within the Lamiaceae family, cymene isomers are synthesized as part of the monoterpene pathway. The biosynthesis begins with geranyl diphosphate (GDP), which is cyclized by a terpene synthase enzyme to form γ-terpinene.[14] The aromatic p-cymene is then formed from γ-terpinene.[14][15] While the specific enzymatic steps leading exclusively to this compound are less detailed in the literature, it is understood to be derived from the same precursor pools and general pathway as its isomers. The instability of intermediates in aqueous conditions can also lead to spontaneous rearrangements, contributing to the formation of the different cymene isomers.[14]

Extraction Methodologies

The extraction of this compound is intrinsically linked to the extraction of essential oils from plant matrices. The choice of method depends on factors such as the stability of the target compounds, the desired purity of the extract, and economic considerations. The primary methods are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).[16][17]

Steam Distillation / Hydrodistillation

Steam distillation is the most common and traditional method for extracting essential oils from aromatic plants.[17][18][19] The process involves passing steam through the plant material, which ruptures the plant's oil glands and releases the volatile aromatic compounds.[20] These volatile compounds, including this compound, are carried away with the steam, condensed back into a liquid, and then separated from the water phase.[18][20]

-

Water Distillation (Hydrodistillation): The plant material is fully immersed in boiling water.[18][21] This method is suitable for delicate plant materials like flowers that might clump with direct steam.[21]

-

Steam Distillation: Steam is generated in an external boiler and passed through the plant material, which is supported on a grid above the water level.[17][18]

-

Water and Steam Distillation: A combination where steam is passed through plant material that is also immersed in boiling water.[21]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a modern, green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[16][22][23] At its critical temperature (31.1 °C) and pressure (73.8 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[22] SFE is particularly advantageous for extracting thermally sensitive compounds as it can be performed at low temperatures.[22] The solvent (CO2) is easily removed by depressurization, leaving a pure, solvent-free extract.[22]

Experimental Protocols

Protocol 1: Extraction by Hydrodistillation

This protocol is a generalized procedure for extracting essential oil from plant seeds, such as cumin, using a Clevenger-type apparatus.

1. Material Preparation:

- Obtain dried plant material (e.g., 100 g of Cuminum cyminum seeds).

- Grind the material into a coarse powder to increase the surface area for extraction.

2. Apparatus Setup:

- Set up a Clevenger-type apparatus, which consists of a round-bottom flask, a condenser, and a collection burette.

- Place the ground plant material into the round-bottom flask.

- Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water (e.g., 100 g of seeds in 1000 mL of water), ensuring the material is fully submerged.[24]

3. Distillation:

- Heat the flask using a heating mantle.

- Bring the water to a boil. The steam will pass through the plant material, carrying the volatile essential oils.

- Continue the distillation for a set period, typically 2-4 hours, until no more oil is collected in the burette.[24]

4. Collection and Separation:

- The steam and oil vapor mixture will travel to the condenser and cool, turning back into a liquid.

- The condensate (hydrosol and essential oil) collects in the burette.

- Since the essential oil is generally less dense than water, it will form a layer on top.

- Carefully drain the lower aqueous layer (hydrosol) to isolate the essential oil.

5. Drying and Storage:

- Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

- Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4 °C) to prevent degradation.[24]

Protocol 2: Extraction by Supercritical CO2 (SFE)

This protocol outlines a general procedure for SFE. Optimal conditions (pressure, temperature, flow rate) may need to be determined empirically for each specific plant material.

1. Material Preparation:

- Grind the dried plant material to a consistent particle size (e.g., 0.5 mm).

- Place a known quantity of the ground material (e.g., 50 g) into the SFE extractor vessel.

2. SFE System Setup:

- Set the desired extraction temperature (e.g., 40-60 °C) and pressure (e.g., 100-350 bar).[22]

- Set the CO2 flow rate (e.g., 2-4 L/min).

3. Extraction Process:

- Pressurize the system with CO2 to the setpoint.

- Allow a static extraction period (no CO2 flow) for a defined time (e.g., 15-30 minutes) to allow the supercritical CO2 to equilibrate with the plant matrix.[25]

- Begin the dynamic extraction phase by starting the CO2 flow through the vessel for a specified duration (e.g., 60-120 minutes). The supercritical fluid containing the dissolved analytes exits the vessel.[25]

4. Collection:

- The extract-laden CO2 is passed through a back-pressure regulator, causing a rapid pressure drop.

- This depressurization reduces the solvating power of the CO2, causing the extracted oil to precipitate out.

- Collect the extract in a vial. The gaseous CO2 can be vented or recycled.

5. Post-Extraction:

- Weigh the collected extract to determine the overall yield.

- Store the extract under the same conditions as described for hydrodistillation.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of a complex volatile mixture like an essential oil.[26][27]

1. Sample Preparation:

- Dilute the essential oil sample in a suitable organic solvent (e.g., hexane, dichloromethane, or methanol) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).

2. GC-MS Instrument Conditions (Example):

- Gas Chromatograph (GC):

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.[13]

- Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

- Injector: Split/splitless injector, set to a temperature of 230-250 °C.[28] Injection volume is typically 1 µL.

- Oven Temperature Program: An initial temperature of 60-70 °C held for 2 minutes, then ramped up at a rate of 3-10 °C/min to a final temperature of 230-280 °C, and held for a final period.[28]

- Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.[26][28]

- Ion Source Temperature: 230 °C.[28]

- Mass Range: Scan from m/z 40 to 500 amu.[26]

3. Data Analysis:

- Identify the individual components by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).[26]

- Confirm identification by comparing their calculated Retention Indices (RI) with literature values. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.[26]

- Quantify the relative percentage of each component by integrating the peak area in the total ion chromatogram (TIC) and assuming a response factor of unity for all compounds.

Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Conclusion

This compound is a naturally occurring aromatic hydrocarbon found in the essential oils of several plant species, most notably thyme and cumin. Its extraction is achieved through standard essential oil isolation techniques, with hydrodistillation being the most traditional and supercritical fluid extraction offering a modern, efficient alternative. The precise identification and quantification of this compound in these complex natural extracts rely heavily on the robust analytical power of Gas Chromatography-Mass Spectrometry. The data and protocols presented in this guide provide a technical foundation for researchers and professionals in drug development and related scientific fields to explore and utilize this compound from its natural sources.

References

- 1. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. p-Cymene - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 邻伞花烃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 527-84-4 [chemicalbook.com]

- 8. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical Analysis, Antimicrobial and Antioxidant Properties of Thymus zygis L. and Thymus willdenowii Boiss. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Cuminum cyminum L. essential oil and its nanoemulsion on oxidative stability and microbial growth in mayonnaise during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Steam distillation - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. cedarstoneindustry.com [cedarstoneindustry.com]

- 21. purodem.com [purodem.com]

- 22. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 23. scispace.com [scispace.com]

- 24. Chemical Composition and Antifungal Activity of Cuminum cyminum L. Essential Oil From Alborz Mountain Against Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. researchgate.net [researchgate.net]

- 27. longdom.org [longdom.org]

- 28. longdom.org [longdom.org]

Spectroscopic Profile of o-Cymene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for o-cymene (1-methyl-2-(1-methylethyl)benzene), a key aromatic hydrocarbon. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the aromatic methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.15 - 7.25 | Multiplet | 4H | - | Aromatic (C₃-H, C₄-H, C₅-H, C₆-H) |

| ~3.15 | Septet | 1H | ~6.9 | Isopropyl CH |

| ~2.30 | Singlet | 3H | - | Ar-CH₃ |

| ~1.20 | Doublet | 6H | ~6.9 | Isopropyl C(CH₃)₂ |

Data sourced from spectral databases. Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~146.1 | C₂ (quaternary, isopropyl-substituted) |

| ~135.8 | C₁ (quaternary, methyl-substituted) |

| ~129.8 | C₄ |

| ~126.3 | C₅ |

| ~125.8 | C₆ |

| ~125.1 | C₃ |

| ~33.1 | Isopropyl CH |

| ~24.0 | Isopropyl CH₃ |

| ~19.3 | Ar-CH₃ |

Data sourced from spectral databases.[1] Instrument: Bruker WM-250.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Medium | Aromatic C-H Stretch |

| 2960 - 2870 | Strong | Aliphatic C-H Stretch (from isopropyl and methyl groups) |

| 1605, 1495, 1465 | Medium to Strong | Aromatic C=C Ring Stretch |

| 1385, 1365 | Medium | C-H Bend (isopropyl group gem-dimethyl split) |

| 750 | Strong | Ortho-disubstituted Benzene C-H Out-of-Plane Bend |

Data corresponds to a liquid film (neat) sample.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 134 | ~25 | [C₁₀H₁₄]⁺ (Molecular Ion, M⁺) |

| 119 | 100 | [M - CH₃]⁺ (Base Peak) |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl ion) |

Fragmentation data is based on electron ionization (EI) mass spectra.[3]

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented. These are generalized procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (99% purity or higher)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric glassware

-

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated solution of 20-50 mg may be used to improve the signal-to-noise ratio.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (Liquid Film Method):

-

Sample Preparation: Place one drop of neat this compound onto the center of a clean, dry salt plate.

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Helium (carrier gas)

-

Microsyringe

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Injector: Split/splitless injector, 250°C, split ratio 50:1.

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.[4][5]

Spectroscopic Data Interpretation Workflow

The combined use of NMR, IR, and MS allows for the unambiguous structural confirmation of this compound. The logical workflow for this process is illustrated below.

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

o-Cymene: A Comprehensive Laboratory Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety data for o-cymene (orththis compound) pertinent to its use in laboratory settings. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and managing the risks associated with the handling and use of this chemical. This document includes summarized quantitative data, detailed experimental protocols for key toxicity studies, and visual workflows for safety procedures.

Section 1: Chemical and Physical Properties

This compound, also known as 2-isopropyltoluene, is a colorless, flammable aromatic hydrocarbon with a characteristic odor.[1][2] It is a constituent of some essential oils and is also synthesized for use as a solvent, a metal polish additive, and an intermediate in the manufacturing of resins.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory environment.

| Property | Value | Source |

| Molecular Formula | C10H14 | [4] |

| Molecular Weight | 134.22 g/mol | [1][4] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 178 °C | [1][4] |

| Melting Point | -71.5 °C | [1][4] |

| Flash Point | 50 °C (closed cup) | [5] |

| Density | 0.877 g/cm³ at 25 °C | [5] |

| Vapor Pressure | 4.8 hPa at 37.7 °C | [5] |

| Solubility in Water | 23.3 mg/L at 25 °C | [1] |

| Lower Explosion Limit | 0.8% (V) | [5] |

Section 2: Toxicological Data

The primary acute toxicological hazards of this compound are related to ingestion and inhalation. The following table summarizes the available quantitative toxicity data.

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 2130 mg/kg | [5][6] |

| LD50 | Mouse | Oral | 2024 mg/kg | [6][7] |

| LC50 | Mouse | Inhalation | 10,300 mg/m³ | [1][2] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population.

Section 3: Experimental Protocols for Toxicity Studies

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and consistency of toxicological testing.

Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)

The oral LD50 value for this compound in rats was likely determined following a protocol similar to the OECD Test Guideline 423. This method involves a stepwise procedure with a limited number of animals.

-

Principle: A single dose of the test substance is administered orally to a group of animals. The subsequent effects are observed, and based on the mortality rate, the test is either stopped, or the dose is escalated or de-escalated for the next group of animals. This method allows for the classification of the substance's toxicity with a reduced number of animals compared to classical LD50 tests.[1][4]

-

Test Animals: Typically, young, healthy adult rats of a single sex (usually females, as they are often more sensitive) are used.[8]

-

Procedure:

-

Dosing: The test substance is administered in a single dose by gavage. Animals are fasted before dosing.[8]

-

Dose Levels: The test starts with a predetermined dose level (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9]

-

Stepwise Progression:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

-

Endpoint: The LD50 is determined based on the dose levels at which mortality is observed.

Acute Inhalation Toxicity (LC50) - OECD Test Guideline 403

The inhalation LC50 value for this compound in mice would have been determined using a protocol consistent with the principles of OECD Test Guideline 403.

-

Principle: Animals are exposed to the test substance in the form of a vapor, aerosol, or gas for a defined period (typically 4 hours). The concentration of the substance that causes mortality in 50% of the test animals is determined.[7][9]

-

Test Animals: Young, healthy adult rodents (in this case, mice) are used.[9]

-

Procedure:

-

Exposure: The animals are placed in an inhalation chamber and exposed to a specific concentration of this compound vapor for a fixed duration.[9]

-

Concentration Levels: Multiple groups of animals are exposed to different concentrations of the test substance.

-

Observation: The animals are observed for signs of toxicity and mortality during and after the exposure period, typically for 14 days.[7][9]

-

Data Analysis: The LC50 value is calculated from the concentration-response data.

-

Section 4: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

The signal word for this compound is Warning .[4][5]

Section 5: Safe Handling and Storage in the Laboratory

Adherence to proper handling and storage procedures is crucial for minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][7]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5][7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[7][10]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the concentration in the air is high, a respirator may be necessary.[7]

Handling

-

Avoid contact with skin and eyes.[7]

-

Avoid inhalation of vapor or mist.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

-

Use non-sparking tools.[7]

-

Ground/bond container and receiving equipment to prevent static discharge.[5][7]

-

Handle in accordance with good industrial hygiene and safety practices.[5]

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Section 6: Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][7]

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[5]

-

Clean-up: Collect the absorbed material and place it in a suitable container for disposal.[5]

-

Decontaminate: Clean the spill area with soap and water.[11]

For large spills, contact your institution's emergency response team.

Section 7: Visual Safety Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows for handling this compound in a laboratory setting.

Caption: General laboratory handling workflow for this compound.

Caption: Spill response procedure for this compound.

Caption: First aid decision tree for this compound exposure.

Section 8: Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[5]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 8. fda.gov [fda.gov]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to o-Cymene (CAS 527-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymene, with the CAS number 527-84-4, is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group and an isopropyl group at the ortho position.[1] This colorless liquid possesses a pleasant, citrus-like odor.[2] A member of the cymene family of isomers, which also includes m-cymene and p-cymene, it is found in the essential oils of various plants, such as thyme and cumin.[3] While its isomer, p-cymene, is more commonly found in nature and consequently more extensively studied, this compound holds significant interest for its applications as a solvent, a precursor in the synthesis of various chemical compounds, and for its potential pharmacological properties.[2][4] This guide provides a comprehensive overview of the technical information available for this compound, including its chemical and physical properties, safety data, experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents.[4] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [5] |

| Molecular Weight | 134.22 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Odor | Pleasant, citrus-like | [2] |

| Density | 0.877 g/mL at 25 °C | [5] |

| Boiling Point | 178 °C | [5] |

| Melting Point | -71.5 °C | [5] |

| Solubility in Water | 23.3 mg/L | [4] |

| Refractive Index (n20/D) | 1.5006 | [5] |

| Vapor Pressure | 1.5 mmHg at 25 °C | [5] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Data | Source |

| ¹H NMR | [6][7] |

| ¹³C NMR | [5] |

| Mass Spectrometry (MS) | [8] |

| Infrared (IR) Spectroscopy | [9][10] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 3: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapour |

Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[4]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of cymene isomers is the Friedel-Crafts alkylation of toluene with propylene, catalyzed by a Lewis acid such as aluminum chloride.[4][11]

Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus should be dried to prevent the deactivation of the Lewis acid catalyst.

-

Reactant Charging: Toluene is charged into the flask along with a suitable solvent like carbon disulfide. The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution.

-

Alkylation: Propylene gas is bubbled through the reaction mixture, or liquid propylene is added slowly via the dropping funnel. The reaction is typically exothermic and the temperature should be controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of cymene isomers and the consumption of toluene.

-

Work-up: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then subjected to fractional distillation to separate the o-, m-, and p-cymene isomers.[12]

Purification by Fractional Distillation

Due to the close boiling points of the cymene isomers, fractional distillation is necessary for their separation.[12]

Methodology:

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

-

Charging the Flask: The crude mixture of cymene isomers is placed in the round-bottom flask with boiling chips.

-

Heating: The flask is heated gently using a heating mantle.

-

Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient is established. The fraction with the lowest boiling point (p-cymene) will distill first. The temperature should be monitored closely, and fractions are collected based on their boiling ranges. This compound, having the highest boiling point of the three isomers, will be collected last.

-

Purity Analysis: The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC-MS System: An Agilent 7890 GC system coupled with an Agilent 5975C MS detector or a similar system can be used.[13]

-

GC Conditions:

-

Column: A nonpolar capillary column, such as one with a diphenyl dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically used.[14]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[15]

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 40-200).

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to this compound can be compared with a library spectrum (e.g., NIST) for confirmation. The fragmentation pattern will show a molecular ion peak (M+) at m/z 134 and characteristic fragment ions.[8]

Biological Activity and Relevance to Drug Development

While much of the research on the biological activities of cymene has focused on the p-isomer due to its natural abundance, this compound is also known to possess antimicrobial and antioxidant properties.[2] Given the structural similarity, the mechanisms of action of p-cymene can provide valuable insights into the potential biological effects of this compound.

Antimicrobial Activity

This compound has been identified as a major component in essential oils exhibiting antibacterial activity against foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus.[3] The antimicrobial mechanism of cymene isomers is believed to involve the disruption of the bacterial cell membrane.[16] Its lipophilic nature allows it to partition into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[16]

Antioxidant and Anti-inflammatory Activity

Studies on p-cymene have demonstrated its ability to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[17] It is also suggested that cymene can act as a free radical scavenger.[16] The anti-inflammatory properties of p-cymene are attributed to its ability to modulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[3] These pathways are crucial in the inflammatory response and are often dysregulated in chronic diseases. The structural similarity of this compound suggests it may share these antioxidant and anti-inflammatory potentials.

Applications in Drug Development

The versatile chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its aromatic ring and alkyl substituents can be readily modified through various organic reactions. Furthermore, its inherent antimicrobial and potential anti-inflammatory properties make it and its derivatives interesting candidates for further investigation in the development of new therapeutic agents.[2]

Conclusion

This compound (CAS 527-84-4) is a versatile aromatic hydrocarbon with a range of applications in the chemical industry, from fragrances to pharmaceutical synthesis. Its well-defined physical and chemical properties, along with established methods for its synthesis and analysis, make it a readily accessible compound for research and development. While more in-depth studies are needed to fully elucidate the specific biological mechanisms of this compound, the existing knowledge on its isomer, p-cymene, provides a strong foundation for exploring its potential as an antimicrobial and anti-inflammatory agent. This technical guide serves as a comprehensive resource for professionals in research and drug development seeking to understand and utilize the properties of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(527-84-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound(527-84-4) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. Friedel-Crafts Alkylation [organic-chemistry.org]

- 12. Purification [chem.rochester.edu]

- 13. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Cymene? [synapse.patsnap.com]

- 17. tandfonline.com [tandfonline.com]

Solubility of o-Cymene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-cymene in various organic solvents. The information is tailored for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document summarizes the available quantitative data, details relevant experimental protocols, and provides a visualization of the underlying principles of this compound's solubility.

Core Concepts in this compound Solubility

This compound, a nonpolar aromatic hydrocarbon, generally exhibits high solubility in nonpolar and weakly polar organic solvents, adhering to the principle of "like dissolves like." Its miscibility is governed by the balance of intermolecular forces—primarily van der Waals forces—between this compound and the solvent molecules. The absence of strong polar functional groups in this compound limits its solubility in highly polar solvents.

Quantitative Solubility Data

Available literature indicates that this compound is miscible with a range of common organic solvents. "Miscible" signifies that the substances form a homogeneous solution in all proportions under standard conditions. Therefore, for these solvent systems, a traditional quantitative solubility limit (e.g., in grams per 100 mL) is not applicable as they are completely soluble in each other.

| Organic Solvent | Solvent Type | Solubility of this compound | Citation |

| Ethanol | Polar Protic | Miscible in all proportions | [1][2] |

| Diethyl Ether | Polar Aprotic | Miscible in all proportions | [1][2] |

| Acetone | Polar Aprotic | Miscible in all proportions | [1] |

| Benzene | Nonpolar | Miscible in all proportions | [1] |

| Carbon Tetrachloride | Nonpolar | Miscible in all proportions | [1] |

| Petroleum Ether | Nonpolar | Miscible in all proportions | [1] |

Experimental Protocols

Determining Miscibility of this compound in an Organic Solvent

This protocol outlines a standard laboratory procedure to verify the miscibility of this compound with a given organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (e.g., ethanol, analytical grade)

-

Graduated cylinders or pipettes

-

A set of clear glass test tubes or vials with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature effect studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, adhering to all safety precautions for the chemicals used.

-

Initial Miscibility Test:

-

In a test tube, combine equal volumes (e.g., 5 mL each) of this compound and the selected organic solvent.

-

Stopper the test tube and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe. If a single, clear liquid phase is present, the two liquids are miscible at that proportion. If two distinct layers form, they are immiscible.

-

-

Testing Various Proportions: To confirm complete miscibility, prepare a series of mixtures with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:7, 1:1, 7:3, 4:1, 9:1).

-

Observation: For each mixture, stopper the test tube, shake vigorously, and then allow it to settle. Carefully observe for the presence of a single homogeneous phase or two separate layers. The formation of a single clear phase across all proportions confirms that this compound and the solvent are miscible.

-

Effect of Temperature (Optional): To investigate the effect of temperature on miscibility, the prepared mixtures can be placed in a constant temperature bath at various temperatures. After equilibration at the target temperature, the miscibility is observed as described above.

Visualization of Molecular Interactions

The following diagram illustrates the key factors influencing the solubility of this compound in different classes of organic solvents.

Caption: Molecular interactions governing this compound solubility.

References

An In-depth Technical Guide to the Physical Constants of 1-Methyl-2-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of 1-methyl-2-isopropylbenzene, also known as o-cymene. The information is presented for use in research, development, and scientific applications, with a focus on clarity and practical application. All quantitative data is summarized in a structured table for ease of reference. Furthermore, detailed experimental protocols for the determination of these constants are provided.

Core Physical Constants

1-Methyl-2-isopropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2] It is a colorless liquid at room temperature and is nearly insoluble in water but soluble in organic solvents.[3][4] Understanding its physical properties is crucial for its application in various chemical syntheses and as a solvent.

The table below summarizes the key physical constants of 1-methyl-2-isopropylbenzene, compiled from various scientific sources.

| Physical Constant | Value | Units |

| Molecular Formula | C₁₀H₁₄ | - |

| Molecular Weight | 134.22 | g/mol |

| CAS Number | 527-84-4 | - |

| Boiling Point | 178 | °C |

| Melting Point | -71.5 to -72 | °C |

| Density | 0.8766 - 0.890 | g/cm³ at 20°C |

| Refractive Index | 1.500 - 1.5006 | at 20°C/D |

| Water Solubility | 23.3 | mg/L at 25°C |

| logP (Octanol-Water Partition Coefficient) | 4.26 - 4.38 | - |

Note: The range in some values reflects slight variations in experimental measurements across different sources.[1][4][5]

Experimental Protocols for Determination of Physical Constants

Accurate determination of physical constants is fundamental in chemical research. The following are detailed methodologies for the key experiments cited.

1. Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid.[6]

-

Apparatus: Thiele tube or a melting point apparatus with a heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[1]

-

Procedure:

-

A small amount of 1-methyl-2-isopropylbenzene is placed into the fusion tube.

-

The capillary tube, with its open end down, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.[1]

-

The assembly is heated slowly and uniformly in a Thiele tube or an appropriate heating block.[1]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.

-

The heating is continued until a rapid and continuous stream of bubbles is observed. The temperature at this point is recorded.[7]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

-

2. Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. While 1-methyl-2-isopropylbenzene is a liquid at room temperature, this general procedure is applicable to other related solid compounds.

-

Apparatus: Melting point apparatus, capillary tube sealed at one end, thermometer.[8]

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into the capillary tube to a height of about 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] A pure compound will have a sharp melting range of 1-2°C.[9]

-

3. Determination of Density

The density of a liquid can be determined using several methods, with the pycnometer method being highly accurate.

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.[10]

-

Procedure:

-